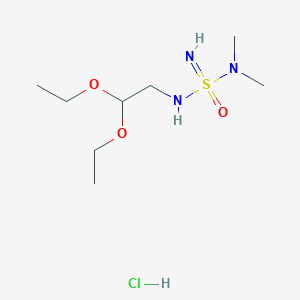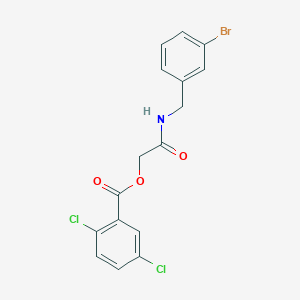![molecular formula C8H17NO B2379911 [4-(Methylamino)cyclohexyl]methanol CAS No. 1260831-73-9](/img/structure/B2379911.png)
[4-(Methylamino)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Methylamino)cyclohexyl]methanol” is an organic compound with the molecular formula C8H17NO . It is also known as 4-MCHM and is commonly used in the synthesis of other compounds, as well as in scientific research . It is a versatile compound that can be used for a variety of purposes, ranging from laboratory experiments to medical applications .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H17NO/c1-9-8-4-2-7(6-10)3-5-8/h7-10H,2-6H2,1H3 . The compound has a molecular weight of 143.23 g/mol . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 143.131014166 g/mol and the monoisotopic mass is 143.131014166 g/mol . The topological polar surface area is 32.3 Ų . The compound has a heavy atom count of 10 .Aplicaciones Científicas De Investigación
Coal Beneficiation Processes
4-Methyl cyclohexane methanol (MCHM) is notably used in coal beneficiation processes. It serves as a flotation reagent to separate fine coal from impurities. The study by He, Noble, and Ziemkiewicz (2015) investigates the transport and fate of MCHM in coal beneficiation plants and surrounding environments. They found that volatilization and sorption are significant mechanisms in the removal of MCHM from water during coal beneficiation, suggesting its minimal threat to surface or groundwater under normal conditions (He, Noble, & Ziemkiewicz, 2015).
Chemical Synthesis and Catalysis
MCHM, as a component of methanol, has applications in chemical synthesis. Smith and Maitlis (1985) describe how methanol can act as a hydrogen donor in reactions catalyzed by metal complexes, particularly in the reduction of ketones to alcohols (Smith & Maitlis, 1985). Additionally, Sarki et al. (2021) discuss the use of methanol in N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting methanol's role in the synthesis of pharmaceutical agents and other chemicals (Sarki et al., 2021).
Biomedical Research
MCHM, as part of methanol, has also been studied in the context of biomedical research. Huang et al. (2001) explored the incorporation of methanol into DNA and proteins in mouse embryos, providing insights into its potential mutagenic and teratogenic effects (Huang et al., 2001). Another study by Santos et al. (2017) discusses a hybrid electrophoresis device for analyzing methanol in the presence of ethanol, demonstrating the importance of accurate methanol detection in certain biological and chemical contexts (Santos et al., 2017).
Environmental Fate and Degradation
Yuan et al. (2016) investigated the environmental degradation of cis- and trans-4-MCHM in activated sludge, contributing to understanding the environmental fate of MCHM in water treatment systems (Yuan et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(methylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-8-4-2-7(6-10)3-5-8/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQLUMZKNADAFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260831-73-9 |
Source


|
| Record name | [4-(methylamino)cyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2379829.png)

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2379836.png)
![N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide](/img/structure/B2379838.png)






![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2379848.png)

